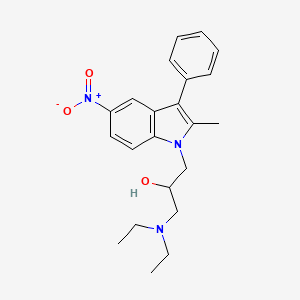
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine, also known as U-69593, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
作用机制
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several biochemical and physiological effects. One of the most significant effects of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is its ability to reduce pain perception. 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has also been shown to have anxiolytic and antidepressant effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction.
实验室实验的优点和局限性
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several advantages for lab experiments. One of the most significant advantages is its potency as an analgesic. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has a high affinity for the mu-opioid receptor, making it an ideal compound for studying the receptor's function. However, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine also has some limitations for lab experiments. One of the most significant limitations is its potential for abuse, which can make it difficult to study in a laboratory setting.
未来方向
There are several future directions for the study of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine. One potential direction is the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties. Additionally, future studies could focus on the potential applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine in the treatment of drug addiction, depression, and anxiety disorders. Finally, future studies could focus on the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and other related compounds.
Conclusion
In conclusion, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps, and the compound has been shown to have potent analgesic effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has potential applications in the treatment of drug addiction, depression, and anxiety disorders. Future studies could focus on the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties and the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and related compounds.
合成方法
The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps. The first step is the synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine, which is achieved by reacting 2,6-dimethylmorpholine with 2-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then reduced using a hydrogenation catalyst to yield 2,6-dimethyl-4-(2-aminophenyl)morpholine. Finally, this compound is reacted with 1,2,3,4-tetrahydro-2-naphthalenyl chloride to yield 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine.
科学研究应用
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is in the treatment of pain. Studies have shown that 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a potent analgesic that is effective in reducing both acute and chronic pain. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction, depression, and anxiety disorders.
属性
IUPAC Name |
2,6-dimethyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-10-17(11-13(2)18-12)16-8-7-14-5-3-4-6-15(14)9-16/h3-6,12-13,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVJCXSVUOEYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

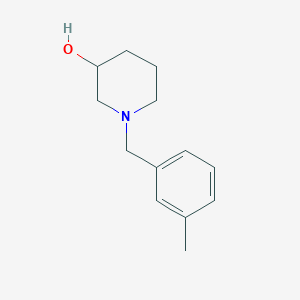
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)
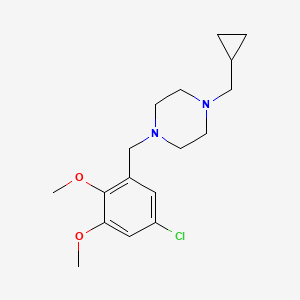
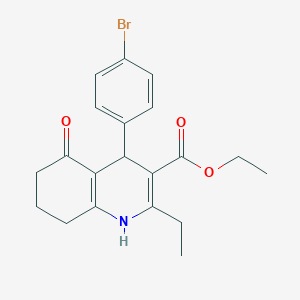
![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)
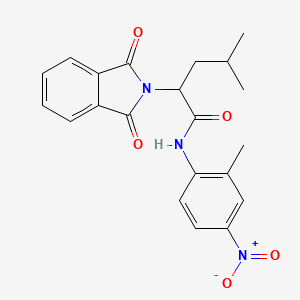
![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)
